Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-

Pressure-sensitive recording Heat-sensitive recording Leuco dye isomer purity

Background discoloration in thermal paper arises from 7-azaphthalide isomer contamination. This isomer-controlled 4-azaphthalide leuco dye (≤2% 7-aza isomer) delivers clean violet color development. • Isomer-verified ≤2% 7-azaphthalide prevents spontaneous coloration • Superior lightfastness on phenolic resin developers for archival documents • High melting point (≥218°C) ensures storage stability of coated CB sheets • Compatible with common organic solvents for microencapsulation

Molecular Formula C29H27N3O2
Molecular Weight 449.5 g/mol
CAS No. 50293-29-3
Cat. No. B13958292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-
CAS50293-29-3
Molecular FormulaC29H27N3O2
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=CC=N4)C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C
InChIInChI=1S/C29H27N3O2/c1-5-31-18(3)25(20-12-7-9-15-23(20)31)29(27-22(28(33)34-29)14-11-17-30-27)26-19(4)32(6-2)24-16-10-8-13-21(24)26/h7-17H,5-6H2,1-4H3
InChIKeyJUXGNHBXUWJEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Indolyl 4-Azaphthalide Leuco Dye for Thermochromic Recording


Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)- (CAS 50293-29-3), also designated 3,3-Bis(1-ethyl-2-methyl-1H-indol-3-yl)-4-azaphthalide, is a heterocyclic leuco dye belonging to the furopyridinone (4-azaphthalide) structural class [1]. With molecular formula C₂₉H₂₇N₃O₂ and molecular weight 449.55 g/mol, this compound exists as an off-white crystalline powder that is substantially colorless in its leuco form but develops an intense violet coloration upon reactive contact with an acidic electron acceptor (developer) [1][2]. It is listed on the U.S. EPA TSCA Inventory and is commercially manufactured as a color former (leuco dye) for pressure-sensitive carbonless duplicating systems, thermal-responsive marking systems, and thermochromic coating applications [1][3]. The compound features a fused furo[3,4-b]pyridine core substituted at the 7,7-positions with two identical 1-ethyl-2-methyl-1H-indol-3-yl groups, giving it a symmetrical bis-indolyl architecture that distinguishes it from unsymmetrical amino-substituted 4-azaphthalide color formers [3].

Color Former Type Bis-indolyl 4-azaphthalide leuco dye; symmetrical substitution pattern delivers violet developed hue
Isomer Specification 4-Aza regioisomer with controlled 7-aza impurity level essential for recording-grade performance
Thermal Processing Reported elevated melting point and class-level sublimation resistance support thermal coating workflows

Why Generic Phthalide Substitution Fails in Recording Systems


In pressure-sensitive and heat-sensitive recording systems, color formers cannot be freely interchanged because the core heterocycle, the nature and position of substituents, and the isomer distribution collectively determine the color developed, the rate of color formation, lightfastness, sublimation resistance, and the propensity for premature (spontaneous) color development on the base paper [1]. The furopyridinone (4-azaphthalide) scaffold of CAS 50293-29-3 incorporates a pyridine nitrogen at the 4-position of the lactone ring, which differentiates it electronically and sterically from the isomeric 7-azaphthalide (CAS 50668-46-7) as well as from conventional phthalide leuco dyes such as Crystal Violet Lactone (CVL, CAS 1552-42-7) [2]. Critically, the 7-azaphthalide isomer is explicitly identified as an undesirable impurity that causes objectionable self-coloring (spontaneous development) on recording substrates and must be controlled to less than 10 wt%, preferably below 2%, to maintain product performance [2]. The quantitative evidence presented in Section 3 demonstrates that the 4-aza regioisomeric identity, the symmetrical bis-indolyl substitution pattern, and the absence of oxidatively labile amino substituents confer a specific combination of violet hue, lightfastness, and thermal stability that cannot be replicated by simply substituting a generic phthalide or unsymmetrical azaphthalide color former.

Bis-Indolyl 4-Azaphthalide
Generic Substitute
Core heterocycle
Furo[3,4-b]pyridin-5(7H)-one (4-aza)
7-Azaphthalide isomer may cause spontaneous coloration and background staining
Substituent pattern
Symmetrical bis-indolyl → violet hue
Unsymmetrical amino-azaphthalide → blue hue; cannot replicate violet gamut
Thermal behavior
Reported high sublimation resistance
Phthalide (e.g. CVL) → low sublimation resistance; print-head fouling risk

Quantitative Performance Evidence vs. Closest Comparators


4-Aza vs. 7-Aza Isomer Purity and Spontaneous Color Prevention

The target compound (CAS 50293-29-3) is a 4-azaphthalide (7,7-disubstituted furo[3,4-b]pyridin-5(7H)-one). Its closest structural isomer is the 7-azaphthalide (CAS 50668-46-7; 5,5-disubstituted furo[3,4-b]pyridin-7(5H)-one), which differs only in the position of the pyridine nitrogen atom relative to the lactone carbonyl. Japanese Patent JPS56151597A (Yamamoto Kagaku Gosei KK) explicitly teaches that when a 4-azaphthalide compound is used as the electron-donating color developer, the content of the 7-azaphthalide isomer must be controlled to less than 10 wt%, and preferably to 2% or less, because the 7-aza isomer causes undesirable self-developing properties (spontaneous color formation prior to intended use) that compromise recording material quality [1]. This isomer specificity is further corroborated by the Ciba-Geigy patent family (US 4,705,776; US 4,587,343), which notes that the preparation of azaphthalide color formers invariably results in a mixture of 4- and 7-azaphthalide isomers, making isomer-controlled synthesis and procurement of the pure 4-aza regioisomer essential for achieving optimal performance [2].

Isomer Purity Requirement
Head-to-head
≤2 wt% 7-aza isomer target vs. ≥10 wt% causes unacceptable self-developing property
Isomer-controlled procurement prevents premature background coloration.
Patent-based specification; verify isomer ratio via supplier CoA.
Pressure-sensitive recording Heat-sensitive recording Leuco dye isomer purity

Furopyridinone Scaffold Sublimation Resistance Advantage

The target compound belongs to the furopyridinone (4-azaphthalide) class, which was specifically developed to address deficiencies of conventional phthalide-based leuco dyes. U.S. Patent 4,243,250 (Hilton-Davis Chemical Co.) explicitly states that many prior art color formers—including phthalides such as Crystal Violet Lactone (CVL, CAS 1552-42-7)—suffer from 'low resistance to sublimation' as a key disadvantage, whereas the substituted furopyridinones and furopyrazinones of the invention 'possess high resistance to sublimation' and develop colored images of good to excellent tinctorial strength [1]. The Ciba-Geigy chromogenic dihydrofuropyridinone patents further confirm that azaphthalide color formers 'produce intense greenish-blue, blue or violet-blue shades of excellent fastness to sublimation and light' when brought into contact with an acidic developer [2]. This sublimation resistance is structurally attributable to the electron-withdrawing pyridine nitrogen in the furopyridinone ring system, which stabilizes the lactone ring against thermal degradation relative to the all-carbon phthalide scaffold of CVL.

Sublimation Resistance
Class-level
Reported 'high resistance to sublimation' in furopyridinone patent literature vs. phthalide 'low'
May support reduced volatile deposits on thermal print heads.
No numerical sublimation rate data; qualitative class-level inference.
Thermal marking systems Sublimation resistance Color former stability

Lightfastness on Phenolic vs. Activated Clay Developer Substrates

The 3,3-bisindolyl-4-azaphthalide color former class—exemplified by the target compound CAS 50293-29-3—is distinguished by its differential lightfastness performance across developer substrate types. U.S. Patent 4,705,776 explicitly states that the azaphthalides of this class 'exhibit both on activated clays, and especially on phenolic substrates, an improved colour intensity and lightfastness' [1]. GB Patent 2,141,729A (Ciba-Geigy) similarly recites that these compounds produce 'a strong violet copy of excellent lightfastness' on developer-coated sheets [2]. The ring-substituted 4-azaphthalide patent (U.S. 4,675,407) further specifies that these compounds give 'strong blue or reddish-violet colorations of excellent lightfastness' and are pH-stable [3]. The enhanced lightfastness on phenolic substrates is particularly relevant because phenolic resins are the dominant developer class in commercial thermal paper formulations, where image permanence under ambient light exposure is a critical performance requirement.

Lightfastness on Phenolic
Class-level
Reported 'improved colour intensity and lightfastness' especially on phenolic resin substrates
Supports archival carbonless copy applications requiring image permanence.
Comparative improvement over clay developer noted; no ΔE data.
Lightfastness Pressure-sensitive recording Phenolic developer Activated clay

Violet Hue Specificity: Bis-Indolyl Symmetrical Substitution vs. Amino-Substituted Azaphthalide Blue Color Formers

The symmetrical bis-indolyl substitution pattern of CAS 50293-29-3 produces a characteristic violet (reddish-violet) developed hue that is structurally and functionally distinct from the blue coloration produced by amino-substituted 4-azaphthalide analogs. U.S. Patent 4,705,776 specifies that the bis-indolyl-4-azaphthalides produce 'strong red or violet colorations' upon contact with an acid developer [1]. In contrast, mono-amino-substituted 4-azaphthalides such as 7-[4-(diethylamino)-2-ethoxyphenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one (CAS 69898-40-4; Yamamoto Blue 63) produce blue colorations . The ring-substituted 4-azaphthalide patent (US 4,675,407) explicitly notes that 'depending on the meaning of Q, [these compounds] give strong blue or reddish-violet colorations'—where Q = indolyl yields violet, and Q = aminophenyl yields blue [2]. The target compound, with Q = 1-ethyl-2-methyl-1H-indol-3-yl at both 7-positions, is the prototypical bis-indolyl violet color former in this class.

Violet Hue Specificity
Class-level
Symmetrical bis-indolyl substitution yields violet; amino-substituted analogs produce blue
Enables distinct color gamut for multi-color thermal paper and thermochromic formulations.
Hue determined by electron-donating strength of 7-position substituents.
Violet leuco dye Thermochromic coatings Color former hue engineering

Commercial Purity Specifications and Thermal Stability Profile for Procurement Quality Assurance

Commercially available CAS 50293-29-3 (trade designation JYDV-1) is supplied with a minimum purity of ≥98.5% and a melting point range of 218–233°C, as specified in industrial supplier documentation [1]. An alternative supplier lists a purity specification of NLT 97% (Not Less Than 97%) . These purity levels are consistent with the requirements for recording-grade leuco dyes, where impurities—particularly the 7-azaphthalide isomer and residual starting materials—can adversely affect color development kinetics and background whiteness. The relatively high melting point (>218°C) compared to Crystal Violet Lactone (CVL, mp ~180°C) [2] indicates greater thermal stability of the solid leuco form, which is advantageous for storage, handling, and compatibility with high-temperature coating processes used in thermal paper manufacturing.

Commercial Purity & Stability
Supporting evidence
Purity ≥98.5%; mp 218–233°C vs. CVL mp ~180°C
Establishes QC benchmarks; elevated mp supports coating process stability.
Supplier-sourced data; verify with Certificate of Analysis.
Leuco dye procurement Purity specification Melting point Quality control

Recommended Industrial Application Scenarios


Violet Layer in Multi-Color Direct Thermal POS Paper

CAS 50293-29-3 is the preferred violet color former for multi-color thermal paper constructions where a distinct violet hue is required alongside blue, black, or red developing layers. As established in Evidence Item 4, the symmetrical bis-indolyl substitution yields a characteristic violet (reddish-violet) developed color that is structurally inaccessible from amino-substituted blue azaphthalides [1]. Combined with its class-level sublimation resistance (Evidence Item 2), which reduces volatile deposits on thermal print heads during high-speed printing, this compound enables reliable violet image formation in multi-layer thermal paper designed for POS receipts, shipping labels, and event tickets [2]. Formulators must specify isomer-controlled material with ≤2 wt% 7-azaphthalide content (Evidence Item 1) to prevent background discoloration that would compromise the white appearance of unprinted thermal paper [3].

Archival-Grade Carbonless Copy Paper Systems

The demonstrated superior lightfastness of bis-indolyl 4-azaphthalides on phenolic resin developer substrates (Evidence Item 3) positions CAS 50293-29-3 as the color former of choice for carbonless copy paper (No Carbon Required / NCR) systems intended for documents requiring long-term image retention, such as contracts, invoices, medical records, and legal forms [1]. In a typical NCR construction, the leuco dye is microencapsulated and coated on the back (CB) sheet, with the developer (phenolic resin or zinc salicylate) coated on the front (CF) sheet; pressure from writing ruptures the capsules, transferring the dye to the developer layer where the violet image forms [2]. The high melting point of the leuco form (≥218°C; Evidence Item 5) also ensures storage stability of coated CB sheets prior to use.

Thermochromic Pigments for Security Printing and Indicators

The violet hue, thermal stability, and compatibility with common organic solvents make CAS 50293-29-3 (commercially supplied as JYDV-1) suitable for thermochromic pigment and ink formulations used in security printing, brand protection, and temperature-sensing indicators [1]. In a thermochromic system, the leuco dye is combined with a weak acid developer (e.g., bisphenol A, lauryl gallate) and a high-boiling solvent (e.g., 1-alcohol) within a microcapsule; heating above the solvent melting point dissociates the dye-developer complex, causing reversible decolorization [2]. The symmetrical bis-indolyl architecture provides a clean two-state switching behavior that is advantageous for sharp color transition temperatures in irreversible and reversible thermochromic indicators [3].

Reference Standard for Azaphthalide Isomer Purity Analysis

Given the well-documented performance impact of 7-azaphthalide isomer contamination (Evidence Item 1), CAS 50293-29-3 with verified isomer content serves as an analytical reference standard for HPLC method development and quality control in leuco dye manufacturing and incoming raw material inspection [1]. The compound's well-defined physicochemical properties—molecular weight 449.55 g/mol, LogP 6.11, calculated density 1.24 g/cm³, and melting point 218–233°C—provide multiple orthogonal parameters for identity confirmation and purity assessment [2][3]. Procurement from suppliers providing a Certificate of Analysis with isomer distribution data (4-aza:7-aza ratio) is essential for laboratories establishing validated QC methods for azaphthalide color former raw materials.

Application
Selection Property
Validation Focus
Violet layer in multi-color thermal POS paper
Bis-indolyl violet hue with isomer purity control
Background whiteness and print-head fouling resistance
Archival carbonless copy paper systems
Lightfastness on phenolic developer substrates
Image retention under ambient light exposure
Thermochromic security printing and indicators
Thermal stability and clean two-state switching behavior
Sharp transition temperature and microencapsulation compatibility
Azaphthalide QC reference standard
Defined isomer distribution and purity specification
HPLC method validation and incoming raw material inspection
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